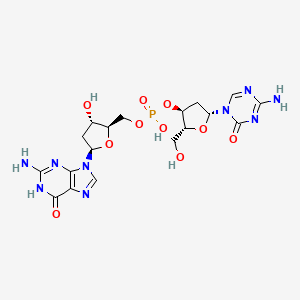
PF-4708671
Descripción general
Descripción
Mecanismo De Acción
- Activated S6K1 plays a key role in metabolism, protein translation initiation, and mitochondrial function .
- Notably, PF-4708671 does not significantly inhibit closely related S6K2 isoform or other AGC kinases (Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, RSK1, RSK2, or SGK1) .
- It specifically inhibits mitochondrial respiratory chain Complex I, leading to AMP-activated protein kinase (AMPK) phosphorylation and activation independently of S6K1 .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Análisis Bioquímico
Biochemical Properties
PF-4708671 specifically inhibits the S6K1 isoform with a Ki of 20 nM and IC50 of 160 nM . It prevents the S6K1-mediated phosphorylation of S6 protein in response to IGF1 . It has been proposed to be a highly specific inhibitor of p70S6K1 .
Cellular Effects
This compound drastically inhibits cell proliferation and invasion ability in various cell lines in vitro, causing cell cycle arrest in G0-G1 phase . It significantly reduces the expression levels of p-p70S6K and the downstream effector S6 . On the contrary, the downstream protein levels of BAD, Caspase3, and ERK increase after treatment with this compound .
Molecular Mechanism
This compound prevents the S6K1-mediated phosphorylation of S6 protein in response to IGF1 . It has no effect upon the PMA-induced phosphorylation of substrates of the highly related RSK (p90 ribosomal S6 kinase) and MSK (mitogen- and stress-activated kinase) kinases . It induces AMP-activated protein kinase (AMPK) phosphorylation and activation independently of p70S6K1, due to specific inhibition of mitochondrial respiratory chain Complex I .
Temporal Effects in Laboratory Settings
This compound has been shown to have long-term effects on cellular function observed in in vitro studies . It significantly reduces the expression levels of p-p70S6K and the downstream effector S6 . The downstream protein levels of BAD, Caspase3, and ERK increase after treatment with this compound .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant effects on cortical and hippocampal blood flow . It significantly lowered regional blood flow in the cortex and hippocampus of Eker rats .
Metabolic Pathways
This compound is involved in the regulation of the mammalian target of rapamycin (mTOR) signaling pathway . It prevents the S6K1-mediated phosphorylation of S6 protein in response to IGF1 .
Transport and Distribution
It is known to be a cell-permeable compound .
Subcellular Localization
It is known to inhibit p70S6K1, which is located in both the cytoplasm and the nucleus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PF-4708671 involves multiple steps. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PF-4708671 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Aplicaciones Científicas De Investigación
PF-4708671 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of kinase inhibitors.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Comparación Con Compuestos Similares
Similar Compounds
Staurosporine: A broad-spectrum kinase inhibitor.
Rapamycin: An mTOR inhibitor that also affects the PI3K/Akt/mTOR pathway.
PF-05212384: Another kinase inhibitor with a different target specificity.
Uniqueness
PF-4708671 is unique due to its high selectivity for S6K1, which distinguishes it from other kinase inhibitors that may have broader or different target profiles . This selectivity makes it particularly useful in studies focused on the specific role of S6K1 in various cellular processes .
Propiedades
IUPAC Name |
2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPQCAQRNSVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680074 | |
| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255517-76-0 | |
| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255517-76-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)













